Increased Conformational Flexibility: 5 Rotatable Bonds vs. 4 in C₄ and C₅ Homologs
1-Phenylhexane-1,3-dione possesses five rotatable bonds (SMILES: CCCC(=O)CC(=O)C1=CC=CC=C1), whereas 1-phenylbutane-1,3-dione (benzoylacetone) and 1-phenylpentane-1,3-dione each possess only four rotatable bonds . This difference arises from the additional methylene unit in the butyryl side chain, granting the hexane derivative enhanced conformational adaptability for metal coordination sphere optimization and supramolecular assembly [1].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 5 rotatable bonds |
| Comparator Or Baseline | 1-Phenylbutane-1,3-dione (CAS 93-91-4): 4 rotatable bonds; 1-Phenylpentane-1,3-dione (CAS 5331-64-6): 4 rotatable bonds |
| Quantified Difference | +1 rotatable bond (25% increase vs. C₄ and C₅ homologs) |
| Conditions | Computed from SMILES string by Cactvs 3.4.8.18 (PubChem) and vendor computational data |
Why This Matters
The additional rotatable bond provides greater ligand conformational entropy, potentially favoring chelate ring formation with metal ions of varying ionic radii and enabling distinct coordination geometries unattainable with more rigid shorter-chain analogs.
- [1] SpringerMaterials. 1-Phenylbutane-1,3-dione. Rotatable Bonds: 4. Available at: https://materials.springer.com; ChemChart. 1-Phenylpentane-1,3-dione (5331-64-6). Rotatable Bonds: 4. Available at: https://chemchart.com View Source
